molecular formula C5H5BrClF3 B3041760 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene CAS No. 356-73-0

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene

Cat. No.: B3041760
CAS No.: 356-73-0
M. Wt: 237.44 g/mol
InChI Key: QQVDBKBIOLTXSK-IHWYPQMZSA-N
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Description

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is a chemical compound with the molecular formula C5H5BrClF3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 fluorine atoms . The average mass of the molecule is 237.445 Da and the monoisotopic mass is 235.921524 Da .

Scientific Research Applications

Synthesis and Material Science

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene and its derivatives have been explored extensively in the field of material science and organic synthesis. They serve as intermediates in the synthesis of various complex compounds. For instance, they are utilized in the synthesis of highly functionalized pyrimidines and pyrroles, which are essential in pharmaceutical research and development (Zanatta, 2021). Additionally, these compounds are employed in the synthesis of fluorinated monomers for copolymerization processes, highlighting their significance in developing new polymeric materials (Guiot, 2005).

Chemical Synthesis and Reactions

The chemical behavior of this compound is a topic of interest in various synthetic pathways. Studies have demonstrated its role in facilitating lactonization reactions and in the synthesis of difluorofuranones, which are useful in developing new chemical entities (Hajduch, 2014). Additionally, it is involved in the Grignard reaction, indicating its versatility in organic synthesis (Takagi, 1992).

Fluorination and Halogenation Studies

Research has also focused on understanding the fluorination and halogenation reactions involving compounds like this compound. These studies provide insights into the mechanistic aspects of halogenation and its implications for synthesizing halogenated organic compounds, which are crucial in various industrial applications (Horio, 1996).

NMR Spectroscopy and Molecular Studies

The compound and its related structures have been studied using NMR spectroscopy to understand their molecular behavior and interaction. This research is significant for comprehending the molecular dynamics and structural properties of halogenated compounds (Hinton, 1974).

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is not clearly defined as it is primarily used for research and development purposes .

Safety and Hazards

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

Future Directions

As 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is a specialty product for proteomics research applications , future directions may include further exploration of its potential uses in this field.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene involves the reaction of 4-chloro-4,5,5-trifluoropent-2-ene with bromine in the presence of a catalyst.", "Starting Materials": [ "4-chloro-4,5,5-trifluoropent-2-ene", "Bromine", "Catalyst (e.g. iron or aluminum bromide)" ], "Reaction": [ "Add bromine dropwise to a solution of 4-chloro-4,5,5-trifluoropent-2-ene in a suitable solvent (e.g. dichloromethane) at a temperature of -10 to 0°C.", "Stir the reaction mixture for several hours at room temperature.", "Add a catalyst (e.g. iron or aluminum bromide) to the reaction mixture and stir for several more hours.", "Extract the product with a suitable solvent (e.g. diethyl ether) and dry over anhydrous magnesium sulfate.", "Filter the solution and evaporate the solvent to obtain the desired product, 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene." ] }

356-73-0

Molecular Formula

C5H5BrClF3

Molecular Weight

237.44 g/mol

IUPAC Name

(Z)-5-bromo-4-chloro-4,5,5-trifluoropent-2-ene

InChI

InChI=1S/C5H5BrClF3/c1-2-3-4(7,8)5(6,9)10/h2-3H,1H3/b3-2-

InChI Key

QQVDBKBIOLTXSK-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\C(C(F)(F)Br)(F)Cl

SMILES

CC=CC(C(F)(F)Br)(F)Cl

Canonical SMILES

CC=CC(C(F)(F)Br)(F)Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 2
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 3
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 4
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 5
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Reactant of Route 6
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene

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